
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle relaxation, platelet aggregation, and gene regulation. KT5823 has been widely used in scientific research to investigate the role of PKG in various physiological and pathological conditions.
Applications De Recherche Scientifique
Ni(II)-Catalyzed Oxidative Coupling
The research on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives showcases a broad scope and high functional group compatibility. Toluene derivatives can be used as the coupling partner in an unreactive solvent, demonstrating a potential application in organic synthesis and catalysis (Aihara et al., 2014).
Anticancer Agents Development
A one-pot three-component method was utilized to synthesize novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as therapeutic agents (Fang et al., 2016).
Molecular Docking and Spectroscopy
DFT and experimental investigations, including FT-IR and FT-Raman, were conducted on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide. The study explored vibrational spectroscopy and molecular docking towards BRCA2 complex, highlighting the compound's potential inhibitory activity against cancer-related proteins (El-Azab et al., 2016).
Enantioselective Synthesis
Research into the catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter presented a novel approach for creating biologically active compounds. This methodology offers potential pathways for the synthesis of alkaloid derivatives and pharmaceuticals (Chen et al., 2013).
Progress in Tetrahydroquinoline Chemistry
A comprehensive review on the progress in the chemistry of tetrahydroquinolines from mid-2010 to early 2018 was conducted, focusing on synthesis methods. This review is crucial for researchers interested in the development of new compounds with tetrahydroquinoline structure for various scientific applications (Muthukrishnan et al., 2019).
Propriétés
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-9-6-14-12-15(7-8-16(14)21-17)20-18(23)19-11-10-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPYWPKCCKUUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
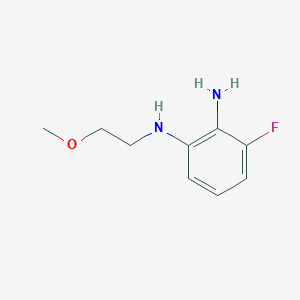


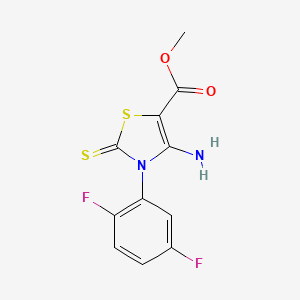
![5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2557808.png)
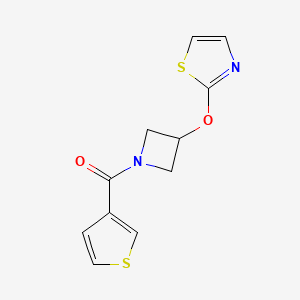
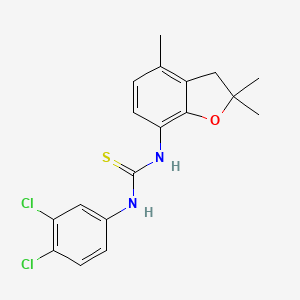
![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)
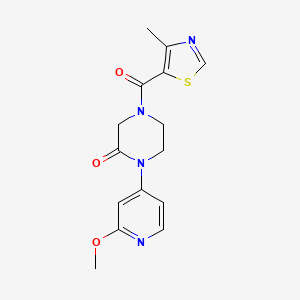
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)

![4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2557821.png)